2-Hydroxypropyl laurate

Description

The exact mass of the compound 2-Hydroxypropyl laurate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxypropyl laurate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxypropyl laurate including the price, delivery time, and more detailed information at info@benchchem.com.

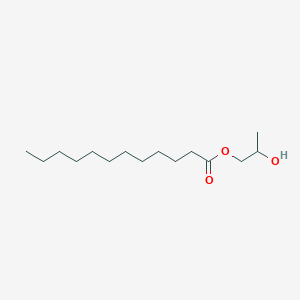

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-15(17)18-13-14(2)16/h14,16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIZVZJETFVJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881006 | |

| Record name | 2-Hydroxypropyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-55-2, 27194-74-7 | |

| Record name | 2-Hydroxypropyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 2-hydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol monolaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, monoester with 1,2-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric acid, monoester with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxypropyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL 1-LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4AW13H75T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxypropyl Laurate for Researchers and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of 2-Hydroxypropyl Laurate, focusing on its synthesis, characterization, and applications in drug development. It is designed for researchers, scientists, and formulation experts, offering in-depth scientific insights and practical methodologies.

Introduction

2-Hydroxypropyl laurate (CAS Number: 142-55-2 ) is the ester of lauric acid and propylene glycol. It belongs to the class of propylene glycol monoesters, which are nonionic surfactants with a wide range of applications in the pharmaceutical, cosmetic, and food industries.[1] Its amphiphilic nature, arising from the combination of a lipophilic 12-carbon fatty acid chain and a hydrophilic propylene glycol headgroup, makes it an effective emulsifier, solubilizer, and skin conditioning agent.

In the realm of drug development, 2-hydroxypropyl laurate is of particular interest as a penetration enhancer for topical and transdermal formulations. Its ability to reversibly modulate the barrier properties of the stratum corneum allows for increased permeation of active pharmaceutical ingredients (APIs) into the skin. This guide will delve into the synthesis, analytical characterization, mechanisms of action, and safety considerations of 2-hydroxypropyl laurate, providing a robust resource for its application in pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-hydroxypropyl laurate is essential for its effective formulation and application.

| Property | Value | Reference |

| CAS Number | 142-55-2 | [2] |

| Molecular Formula | C₁₅H₃₀O₃ | [2] |

| Molecular Weight | 258.4 g/mol | [2] |

| Appearance | Clear or yellowish liquid | [3] |

| Boiling Point | 362.5 ± 15.0 °C (Predicted) | [2] |

| Density | 0.931 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 13.97 ± 0.20 (Predicted) | [2] |

| LogP | 4.9 (Predicted) | [4] |

| Hydrophilic-Lipophilic Balance (HLB) | 4.5 | [2] |

Synthesis of 2-Hydroxypropyl Laurate

2-Hydroxypropyl laurate can be synthesized through both chemical and enzymatic routes. The choice of method depends on factors such as desired purity, yield, and environmental considerations.

Chemical Synthesis: Esterification

The conventional method for producing 2-hydroxypropyl laurate is through the direct esterification of lauric acid with propylene glycol at elevated temperatures, often in the presence of an acid or base catalyst.[1] Another common industrial method is the interesterification of triglycerides with propylene glycol.[1]

Reaction Principle: The esterification reaction involves the nucleophilic attack of the hydroxyl group of propylene glycol on the carbonyl carbon of lauric acid, leading to the formation of an ester bond and the elimination of a water molecule. The use of a catalyst, such as sodium hydroxide, accelerates the reaction rate.

Workflow for Chemical Synthesis:

Caption: Chemical synthesis of 2-Hydroxypropyl Laurate.

Experimental Protocol: Chemical Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add lauric acid and propylene glycol in a desired molar ratio (e.g., 1:1.2).

-

Catalyst Addition: While stirring, introduce a catalytic amount of sodium hydroxide (e.g., 0.5 wt% of lauric acid).

-

Reaction: Heat the mixture to a temperature range of 350-450°F and maintain for several hours with continuous stirring.[1]

-

Neutralization: After the reaction is complete, cool the mixture and neutralize the catalyst with an appropriate acid (e.g., phosphoric acid).

-

Purification: The crude product, which contains a mixture of mono- and diesters, is then purified. Molecular distillation is a common method to obtain a higher concentration of the desired monoester, 2-hydroxypropyl laurate.[1]

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a greener alternative to chemical methods, proceeding under milder conditions and with higher selectivity, thus reducing the formation of byproducts.[5] Lipases (EC 3.1.1.3) are commonly used to catalyze the esterification of fatty acids.[6]

Reaction Principle: Lipases catalyze the esterification reaction with high specificity, often favoring the primary hydroxyl group of propylene glycol. The reaction can be driven to completion by removing the water byproduct, for instance, by using molecular sieves or conducting the reaction in a solvent-free system.

Workflow for Enzymatic Synthesis:

Caption: Enzymatic synthesis of 2-Hydroxypropyl Laurate.

Experimental Protocol: Enzymatic Synthesis

-

Reaction Mixture: In a sealed vial, combine lauric acid and propylene glycol in a specific molar ratio.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B), to the mixture.[5] The enzyme loading is typically a percentage of the total substrate weight.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with constant agitation for a specified duration (e.g., 48 hours).[5]

-

Enzyme Removal: After the reaction, separate the immobilized enzyme from the product mixture by filtration.

-

Purification: The resulting product can be purified by removing any unreacted starting materials, for example, by vacuum evaporation.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and quality of synthesized 2-hydroxypropyl laurate.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons of the propylene glycol moiety (a doublet around 1.1 ppm), the methylene and methine protons of the propylene glycol backbone, and the protons of the laurate acyl chain.[7]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester group (around 174 ppm), the carbons of the propylene glycol unit, and the carbons of the laurate chain.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key characteristic absorption bands include:

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI)-MS, fatty acid esters typically show fragmentation patterns resulting from cleavage adjacent to the carbonyl group.[9]

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of semi-volatile compounds like 2-hydroxypropyl laurate, providing both separation and identification.[10] A typical method would involve a capillary GC column and electron ionization mass spectrometric detection.[11]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve the 2-hydroxypropyl laurate sample in a suitable solvent like hexane.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., SPB®-624).[11]

-

Injector: Splitless injection at an elevated temperature.

-

Oven Program: A temperature gradient program to ensure good separation.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Detection: Scan mode to obtain the full mass spectrum or Selected Ion Monitoring (SIM) for targeted quantification.[11]

-

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the quantification of 2-hydroxypropyl laurate in various matrices, including pharmaceutical formulations. A reversed-phase HPLC method with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or a UV detector at a low wavelength if the API does not interfere) is commonly employed.[5][12]

Experimental Protocol: HPLC Analysis

-

Mobile Phase: A gradient of acetonitrile and water is a common choice for reversed-phase separation of lipids.[13]

-

Column: A C18 or C8 reversed-phase column.

-

Detection: ELSD is suitable for non-chromophoric analytes like 2-hydroxypropyl laurate.

-

Quantification: An external standard calibration curve is constructed using standards of known concentrations.

-

Applications in Drug Development

The primary application of 2-hydroxypropyl laurate in drug development is as a penetration enhancer in topical and transdermal drug delivery systems.

Mechanism of Penetration Enhancement

2-Hydroxypropyl laurate enhances the permeation of drugs through the skin primarily by interacting with the lipids of the stratum corneum, the outermost layer of the epidermis and the main barrier to drug absorption. The proposed mechanisms include:

-

Disruption of Stratum Corneum Lipids: The amphiphilic nature of 2-hydroxypropyl laurate allows it to intercalate into the highly ordered lipid bilayers of the stratum corneum. This disrupts the lipid packing, increases the fluidity of the lipid chains, and creates more permeable pathways for drug molecules to diffuse through.[13]

-

Increased Drug Partitioning: By modifying the polarity of the stratum corneum, 2-hydroxypropyl laurate can increase the partitioning of a drug from the formulation into the skin.

-

Cosolvency Effect: It can also act as a cosolvent within the formulation, increasing the solubility and thermodynamic activity of the drug, which provides a greater driving force for skin penetration.

Mechanism of Skin Penetration Enhancement:

Caption: Mechanism of 2-Hydroxypropyl Laurate as a skin penetration enhancer.

Safety and Toxicology

The safety of 2-hydroxypropyl laurate is a critical consideration for its use in pharmaceutical products.

-

Skin Irritation: Studies have shown that propylene glycol laurate causes only slight skin irritation.[12] However, as with many penetration enhancers, the potential for irritation can be concentration-dependent.

-

Systemic Toxicity: The oral LD50 in rats for propylene glycol laurate is reported to be greater than 34.6 g/kg, classifying it as practically nontoxic.[12] The components, lauric acid and propylene glycol, have been extensively studied and are considered safe for use in cosmetics and pharmaceuticals, with negative findings for mutagenicity and chronic toxicity.[1]

-

Penetration Enhancement of Other Substances: A key consideration is that by enhancing the penetration of the intended API, 2-hydroxypropyl laurate may also increase the absorption of other ingredients in a formulation. Therefore, caution is advised when formulating with other substances that have dermal absorption limits.[1]

Conclusion

2-Hydroxypropyl laurate is a versatile excipient with significant potential in pharmaceutical formulations, particularly in topical and transdermal drug delivery. Its efficacy as a penetration enhancer, coupled with a favorable safety profile, makes it an attractive candidate for improving the therapeutic outcomes of dermally applied medications. A thorough understanding of its synthesis, analytical characterization, and mechanism of action, as outlined in this guide, is paramount for its successful implementation in drug development. Further research into its interactions with different APIs and formulation components will continue to expand its utility in creating innovative and effective drug delivery systems.

References

-

Cosmetics Info. Propylene Glycol Laurate. Available from: [Link]

-

GHD M. Lipase-Catalyzed Production of Sorbitol Laurate in a “2-in-1” Deep Eutectic System: Factors Affecting the Synthesis and Scalability. Molecules. 2021;26(9):2683. Available from: [Link]

-

CIR (Cosmetic Ingredient Review). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. 2014. Available from: [Link]

-

Gould S, Scott RC. 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): a toxicology review. Food Chem Toxicol. 2005;43(10):1451-1459. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

-

CIR (Cosmetic Ingredient Review). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. Available from: [Link]

-

GHD M. Lipase-Catalyzed Production of Sorbitol Laurate in a “2-in-1” Deep Eutectic System: Factors Affecting the Synthesis and Scalability. ResearchGate. 2021. Available from: [Link]

-

Mistry J, Notman R. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. J Phys Chem B. 2024;128(16):3637-3650. Available from: [Link]

-

Al-Lihaibi SS, et al. 1H and 13C NMR Spectra of Natural Products Laurene-Type Sesquiterpenes: Theoretical and Experimental Studies. Asian Journal of Chemistry. 2014;26(10):2879-2884. Available from: [Link]

-

Chang HM, et al. Production of propylene glycol fatty acid monoesters by lipase-catalyzed reactions in organic solvents. J Ferment Bioeng. 1993;76(3):196-200. Available from: [Link]

- Google Patents. Topical formulation. WO2011070318A2.

-

Chimalakonda KR, et al. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry. 2012;3:478-484. Available from: [Link]

-

Gould S, Scott RC. 2-Hydroxypropyl-b-cyclodextrin (HP-b-CD): A toxicology review. SciSpace. 2005. Available from: [Link]

-

Mistry J, Notman R. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. ACS Publications. 2024. Available from: [Link]

-

GHD M. Lipase-Catalyzed Production of Sorbitol Laurate in a “2-in-1” Deep Eutectic System: Factors Affecting the Synthesis and Scalability. PMC. 2021. Available from: [Link]

-

Uțoiu E, et al. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Polymers (Basel). 2024;16(11):1532. Available from: [Link]

-

Previs SF, et al. Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. J Mass Spectrom. 1996;31(6):639-646. Available from: [Link]

-

Bolla S, et al. Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations. Pharmaceutics. 2023;15(11):2575. Available from: [Link]

-

Popa M, et al. FTIR INVESTIGATION ON CRYSTALLINITY OF HYDROXYPROPYL METHYL CELLULOSE-BASED POLYMERIC BLENDS. Cellulose Chem Technol. 2021;55(7-8):821-829. Available from: [Link]

-

ResearchGate. Propylene Glycol and GC-MS Analysis. Available from: [Link]

-

Chen JP, et al. An Efficient Approach for Lipase-Catalyzed Synthesis of Retinyl Laurate Nutraceutical by Combining Ultrasound. Catalysts. 2017;7(11):335. Available from: [Link]

- Google Patents. Methods for producing propylene glycol monoesters using a lipase. US20070105204A1.

-

Patel HB, et al. Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International. 2024;28(3):28-42. Available from: [Link]

-

ResearchGate. Comprehensive Investigation of Hydroxypropyl Methylcellulose, Propylene Glycol, Polysorbate 80, and Hydroxypropyl-Beta-Cyclodextrin for use in General Toxicology Studies. Available from: [Link]

-

ResearchGate. Effect of propylene glycol on the skin penetration of drugs. Available from: [Link]

-

Tomic I, et al. The Formulation of Curcumin: 2-Hydroxypropyl-β-cyclodextrin Complex with Smart Hydrogel for Prolonged Release of Curcumin. Polymers (Basel). 2021;13(21):3731. Available from: [Link]

-

GHD M. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Int J Mol Sci. 2024;25(7):3745. Available from: [Link]

-

ResearchGate. Topical Drug Delivery Systems: A Patent Review. Available from: [Link]

-

Semantic Scholar. Effect of propylene glycol on the skin penetration of drugs. Available from: [Link]

-

ResearchGate. Enzymatic Synthesis of α-Propylene glycol with (9Z)-Octadecenoic Acid by Lipolytic Enzyme. Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

van Breemen RB, et al. Method Development and Validation for UHPLC-MS-MS Determination of Hop Prenylflavonoids in Human Serum. J AOAC Int. 2011;94(5):1565-1571. Available from: [Link]

-

Scilit. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Available from: [Link]

-

Chromatography Forum. propylene glycol GC/MS. Available from: [Link]

-

Das P, et al. FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection. RSC Adv. 2021;11(48):30177-30185. Available from: [Link]

-

Chromedia. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available from: [Link]

-

ResearchGate. Experimental versus predicted results of lipase catalyzed production of isopropyl laurate. Available from: [Link]

- Google Patents. Process for producing polyol fatty acid monoesters. EP0408285A2.

-

Carpentieri-Rodrigues LN, et al. Percutaneous Absorption Enhancers: Mechanisms and Potential. Braz Arch Biol Technol. 2005;48(6):949-961. Available from: [Link]

-

Hubert J, et al. Rapid quantification of 2-hydroxypropyl-beta-cyclodextrin in liquid pharmaceutical formulations by 1H-NMR. ORBi. 2010. Available from: [Link]

-

Semantic Scholar. Recent Patents on Drug Delivery & Formulation. Available from: [Link]

-

Meyer MR, et al. A Validated GC-MS Procedure for Fast, Simple, and Cost-Effective Quantification of Glycols and GHB in Human Plasma and Their Identification in Urine and Plasma Developed for Emergency Toxicology. Anal Bioanal Chem. 2011;400(1):235-243. Available from: [Link]

-

Semantic Scholar. An intravenous toxicity study of 2-hydroxypropyl-β-cyclodextrin, a useful drug solubilizer, in rats and monkeys. Available from: [Link]

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. 2023. Available from: [Link]

-

ChemRxiv. Study of FTIR spectroscopy combined with Chemometrics in the characterization of vegetable tannin from Ceriops decandra. 2022. Available from: [Link]

-

Wacker. Characterization of the substitution pattern of 2-hydroxypropyl-β-cyclodextrin using NMR spectroscopy. 2024. Available from: [Link]

Sources

- 1. US6723863B2 - Methods for the preparation of propylene glycol fatty acid esters - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. US10426743B2 - Topical pharmaceutical compositions - Google Patents [patents.google.com]

- 6. US20070105204A1 - Methods for producing propylene glycol monoesters using a lipase - Google Patents [patents.google.com]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. The Formulation of Curcumin: 2-Hydroxypropyl-β-cyclodextrin Complex with Smart Hydrogel for Prolonged Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Glycol Analysis using a GC Capillary Column [sigmaaldrich.com]

- 12. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms | MDPI [mdpi.com]

- 13. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Identity and Physicochemical Profile

An In-depth Technical Guide to the Chemical Structure of 2-Hydroxypropyl laurate

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of 2-Hydroxypropyl laurate, designed for researchers, scientists, and professionals in drug development. The document delves into the molecule's structural characteristics, synthesis, analytical validation, and functional relevance.

2-Hydroxypropyl laurate, also known as propylene glycol monolaurate, is the ester formed from lauric acid and propylene glycol.[1][2] It is a non-ionic surfactant belonging to the class of fatty acid esters. Its structure consists of a hydrophilic hydroxyl-propane head and a lipophilic 12-carbon laurate tail, rendering it amphipathic. This dual nature underpins its utility as an emulsifier, solubilizer, and skin-conditioning agent in various formulations.[3][4]

While commercial products sold under the name "propylene glycol monolaurate" are often a mixture of isomers (1- and 2-hydroxypropyl laurate) and some diester content, this guide focuses on the specific chemical entity, 2-hydroxypropyl laurate (CAS No: 142-55-2).[3][5]

Chemical Structure

The definitive structure of 2-Hydroxypropyl laurate features a dodecanoate (laurate) group esterified at the primary hydroxyl position of propylene glycol, leaving a secondary hydroxyl group free.

Caption: Chemical Structure of 2-Hydroxypropyl laurate.

Physicochemical Properties

The key properties of 2-Hydroxypropyl laurate are summarized below, providing essential data for formulation development and experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxypropyl dodecanoate | [3] |

| Synonyms | Propylene Glycol laurate, 2-HYDROXYPROPYL LAURATE | [3][6] |

| CAS Number | 142-55-2 | [3][6] |

| Molecular Formula | C₁₅H₃₀O₃ | [1][2] |

| Molecular Weight | 258.40 g/mol | [1][7] |

| Appearance | Clear, colorless or slightly yellow, oily liquid | [1][8] |

| Boiling Point | 362.5 ± 15.0 °C (Predicted) | [3] |

| Density | 0.931 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Practically insoluble in water; very soluble in alcohol, methanol, and methylene chloride. | [1][8] |

| HLB Value | 4.5 | [3] |

Synthesis Pathway: Esterification of Lauric Acid

The primary industrial synthesis of 2-Hydroxypropyl laurate involves the reaction of lauric acid with propylene oxide.[9] This reaction is an esterification process where the carboxylic acid group of lauric acid attacks the epoxide ring of propylene oxide.

Mechanism and Causality

The reaction can be catalyzed by either acids or bases. However, the choice of catalyst is critical as it dictates the product distribution.

-

Base Catalysis (Preferred): In the presence of a basic catalyst (e.g., sodium hydroxide, potassium carbonate), the reaction proceeds via nucleophilic attack of the carboxylate anion on the less sterically hindered carbon of the propylene oxide ring. This pathway predominantly yields the propylene glycol monoester with minimal formation of diester byproducts.[9] This selectivity is crucial for applications requiring a specific monoester structure and a free hydroxyl group for further functionalization or for its hydrophilic properties.

-

Acid Catalysis: Acid catalysts can also be used, but they tend to promote the formation of a significant quantity of undesirable diester byproducts.[9]

The workflow for a typical base-catalyzed synthesis is outlined below.

Caption: Base-catalyzed synthesis workflow for 2-Hydroxypropyl laurate.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for synthesizing 2-Hydroxypropyl laurate, where reaction completion is verified by measuring the acid value.

-

Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, a thermometer, and a dropping funnel.

-

Reagent Charging: Charge the flask with 200.32 g (1.0 mol) of lauric acid (CAS: 143-07-7) and 1.0 g of sodium hydroxide pellets (catalyst).[10]

-

Inert Atmosphere and Heating: Begin stirring and sparge the system with dry nitrogen gas. Heat the mixture to 130°C to melt the lauric acid and dissolve the catalyst.

-

Propylene Oxide Addition: Once the temperature is stable, slowly add 63.9 g (1.1 mol) of propylene oxide from the dropping funnel over a period of 1 hour. Maintain the reaction temperature between 130-140°C. Caution: Propylene oxide is volatile and flammable; the reaction is exothermic and should be controlled carefully.

-

Reaction Monitoring: After the addition is complete, maintain the mixture at 140°C for an additional 2-3 hours. Monitor the reaction progress by taking small aliquots and determining the acid value. The reaction is considered complete when the acid value drops below 1 mg KOH/g.

-

Neutralization and Purification: Cool the reaction mixture to 80°C. Neutralize the catalyst by adding a stoichiometric amount of 85% phosphoric acid with vigorous stirring.

-

Filtration: Filter the hot mixture through a bed of celite to remove the resulting sodium phosphate salts.

-

Final Product: The clear, filtered liquid is 2-Hydroxypropyl laurate. Characterize the final product for identity and purity.

Analytical Methodologies for Characterization

To ensure the synthesized product meets the required structural and purity specifications, a robust analytical methodology is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for this purpose.[11][12]

Protocol: Purity Assessment by Gas Chromatography (GC-FID)

This protocol provides a validated method for determining the purity of 2-Hydroxypropyl laurate and quantifying any residual starting materials or byproducts. The choice of a Flame Ionization Detector (FID) is based on its excellent response to hydrocarbon-containing molecules like fatty acid esters.[13]

-

System Preparation:

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

-

-

Instrumental Conditions:

-

Injector Temperature: 280°C.

-

Injection Volume: 1.0 µL with a split ratio of 50:1.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 300°C.

-

Final hold: Hold at 300°C for 10 minutes.

-

-

Detector Temperature: 320°C.

-

-

Sample and Standard Preparation:

-

Standard Solution: Prepare a 1.0 mg/mL solution of a certified 2-Hydroxypropyl laurate reference standard in methylene chloride.

-

Test Solution: Prepare a 1.0 mg/mL solution of the synthesized 2-Hydroxypropyl laurate in methylene chloride.[5]

-

-

Chromatographic Run and Analysis:

-

Inject the standard solution to determine the retention time (RT) of 2-Hydroxypropyl laurate.

-

Inject the test solution.

-

Identify the peak for 2-Hydroxypropyl laurate in the test sample chromatogram by comparing its RT with that of the standard.

-

Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor with the FID.

-

Purity (%) = (Area of 2-Hydroxypropyl laurate peak / Total area of all peaks) x 100.

-

Conclusion

This guide has detailed the chemical structure, physicochemical properties, synthesis, and analytical characterization of 2-Hydroxypropyl laurate. A thorough understanding of its molecular characteristics, particularly the distinction from its isomers, is fundamental for its effective application in scientific research and product development. The provided protocols for synthesis and analysis offer robust, self-validating frameworks for producing and qualifying this important specialty chemical.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 82350, 3-Hydroxypropyl laurate. Available from: [Link].

-

Wikipedia. Lauric acid. Available from: [Link].

-

Organic Syntheses. Lauric acid, vinyl ester. Available from: [Link].

-

Asian Journal of Chemistry. Synthesis and Properties of Lauric Acid-2-hydroxy-3-propane Sulfonic Acid Sodium Salt. Available from: [Link].

- Google Patents. Propylene oxide reaction products - US4268686A.

-

ResearchGate. The Reaction of Fatty Acids and Their Derivatives with Propylene Oxide: Part 1: A study of the first reaction stage of the reaction of carboxylic acids with propylene oxide. Available from: [Link].

- Google Patents. Synthesis method of cocamidopropyl-2-hydroxy-3-sulfopropyl betaine - CN101654421A.

-

Occupational Safety and Health Administration. 2-Hydroxypropyl Acrylate. Available from: [Link].

-

ResearchGate. Production and characterisation of enzymatically produced lauric acid esters of fructose. Available from: [Link].

-

Autechaux. Lauroyl Peroxide CAS 105-74-8 Applications, Properties, and Industrial Uses. Available from: [Link].

-

Mettler-Toledo. Screening of Immobilized Enzymes - Fast and Convenient Reaction Optimization. Available from: [Link].

-

PubMed Central. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents. Available from: [Link].

-

MDPI. Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate. Available from: [Link].

-

USP. Propylene Glycol Monolaurate. Available from: [Link].

-

UL Prospector. Lauryl Laurate by MakingCosmetics Inc. Available from: [Link].

-

National Center for Biotechnology Information. Analytical Method Development and Validation for Simultaneous Determination of Simvastatin and Mupirocin Using Reverse-Phase High-pressure Liquid Chromatographic Method. Available from: [Link].

-

Annals of Translational Medicine. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Available from: [Link].

-

Analytice. 2-hydroxypropyl methacrylate - analysis. Available from: [Link].

Sources

- 1. PROPYLENE GLYCOL MONOLAURATE | 27194-74-7 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-hydroxypropyl laurate | 142-55-2 [chemicalbook.com]

- 4. specialchem.com [specialchem.com]

- 5. Propylene Glycol Monolaurate [drugfuture.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 3-Hydroxypropyl laurate | C15H30O3 | CID 82350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. Lauric acid - Wikipedia [en.wikipedia.org]

- 11. Analytical Method Development and Validation for Simultaneous Determination of Simvastatin and Mupirocin Using Reverse-Phase High-pressure Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-hydroxypropyl methacrylate - analysis - Analytice [analytice.com]

- 13. osha.gov [osha.gov]

A Technical Guide to the Physicochemical Properties of 2-Hydroxypropyl Laurate for Pharmaceutical Development

Introduction

2-Hydroxypropyl laurate (CAS No. 142-55-2), also known as propylene glycol monolaurate, is a non-ionic surfactant belonging to the fatty acid ester family. It is synthesized from the esterification of lauric acid, a 12-carbon saturated fatty acid, and propylene glycol. This molecule's amphiphilic nature, combining a lipophilic laurate tail with a hydrophilic hydroxypropyl headgroup, makes it a highly versatile excipient in the pharmaceutical industry. Its efficacy as an emulsifier, solubilizer, and potential penetration enhancer is directly governed by its distinct physicochemical properties.

This technical guide provides an in-depth analysis of the core physicochemical characteristics of 2-Hydroxypropyl laurate. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical insights to support its effective application in advanced formulation design. We will explore its chemical identity, surfactant behavior, solubility profile, and stability, offering both established data and the experimental rationale needed to harness its full potential.

Chemical Identity and Core Properties

A precise understanding of the molecular and physical identifiers of 2-Hydroxypropyl laurate is the foundation for its application. These core properties dictate its behavior in various formulation matrices.

The chemical structure consists of a dodecanoate (laurate) chain attached to a propylene glycol backbone at the primary hydroxyl group, leaving a secondary hydroxyl group free. This structure is key to its functionality.

Caption: Chemical Structure of 2-Hydroxypropyl laurate.

The following table summarizes the key physicochemical properties of 2-Hydroxypropyl laurate, compiled from various technical sources. It is important to note that some values are predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxypropyl dodecanoate | [1] |

| Synonyms | Propylene glycol monolaurate, Propylene glycol laurate | [1][2] |

| CAS Number | 142-55-2 | [2][3] |

| Molecular Formula | C₁₅H₃₀O₃ | [1][2] |

| Molecular Weight | 258.40 g/mol | [1][2] |

| Physical State | Viscous liquid, waxy solid, or paste, depending on purity and temperature. | [4][5][6] |

| Density | 0.931 g/cm³ (Predicted) | [3] |

| Boiling Point | 362.5 ± 15.0 °C (Predicted) | [3] |

| Water Solubility | Practically insoluble (4.5 mg/L at 20°C) | [4][5] |

| pKa | 13.97 ± 0.20 (Predicted) | [3] |

| Hydrophilic-Lipophilic Balance (HLB) | 4.5 | [3] |

Solubility Profile: A Formulation Cornerstone

The solubility of an excipient is a critical determinant of its utility. 2-Hydroxypropyl laurate exhibits a solubility profile characteristic of a low-HLB, non-ionic surfactant.

-

Aqueous Solubility: It is practically insoluble in water.[4][5] This low aqueous solubility is a direct consequence of its long, 12-carbon lipophilic tail, which dominates the molecule's character relative to its small hydrophilic headgroup.

-

Organic Solubility: It is very soluble in alcohols such as ethanol and methanol, as well as in other organic solvents like methylene chloride.[4][5] This makes it highly suitable for inclusion in non-aqueous or co-solvent systems.

-

Oil Solubility: As a lipophilic ester, it is readily soluble in oils and other non-polar lipids.

Expert Insight: The poor water solubility but high solubility in oils and alcohols makes 2-Hydroxypropyl laurate an ideal candidate for water-in-oil (W/O) emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS).[7] In these systems, it resides at the oil-water interface or within the oil phase, stabilizing the formulation and enhancing the solubilization of lipophilic active pharmaceutical ingredients (APIs).

Surfactant and Colloidal Properties

As an amphiphile, 2-Hydroxypropyl laurate's behavior is defined by its actions at interfaces and its ability to self-assemble in solution. The two most important parameters governing this behavior are the Hydrophilic-Lipophilic Balance (HLB) and the Critical Micelle Concentration (CMC).

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a semi-empirical scale that quantifies the degree of hydrophilicity or lipophilicity of a surfactant. For non-ionic surfactants like 2-Hydroxypropyl laurate, it provides a reliable prediction of their emulsifying behavior.

2-Hydroxypropyl laurate has a reported HLB value of 4.5 .[3]

Expert Insight: An HLB value in the range of 3-6 is characteristic of a water-in-oil (W/O) emulsifier.[8] This low HLB value confirms that the lipophilic (laurate) portion of the molecule is dominant. Therefore, it will preferentially stabilize formulations where water or a polar phase is dispersed as droplets within a continuous oil or non-polar phase. This property is fundamental to its use in creams, ointments, and other semi-solid topical formulations.

Critical Micelle Concentration (CMC)

Micelles are thermodynamically stable, colloidal-sized aggregates where the lipophilic tails form a core, creating a microenvironment capable of solubilizing poorly water-soluble drugs.

Caption: Aggregation of surfactant monomers into a micelle above the CMC.

Stability and Compatibility

The stability of an excipient is paramount to ensuring the safety, efficacy, and shelf-life of a final drug product. As a fatty acid ester, 2-Hydroxypropyl laurate is subject to specific degradation pathways.

-

Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly in the presence of strong acids or bases, or under elevated temperatures. This reaction would yield lauric acid and propylene glycol. Stability studies for fatty esters are often conducted in buffered solutions at various pH values to determine the rate of hydrolysis.[9]

-

Oxidation: While lauric acid is a saturated fatty acid and thus less prone to oxidation than its unsaturated counterparts, oxidative degradation can still occur over time, especially in the presence of light, heat, and metal ions. The use of antioxidants in a formulation may be warranted.

-

Compatibility: It is generally compatible with a wide range of oils, fats, and other non-polar excipients. However, it is incompatible with strong oxidizing agents.[10] Compatibility testing with the specific API and other excipients in the final formulation is always a critical development step.

Applications in Drug Development

The physicochemical properties of 2-Hydroxypropyl laurate translate directly into several key applications in pharmaceutical formulation.

-

W/O Emulsifier: Its low HLB value makes it an effective primary emulsifier for creating stable water-in-oil emulsions for topical delivery.

-

Co-emulsifier and Stabilizer: In oil-in-water (O/W) emulsions, it can be used as a co-emulsifier in combination with a high-HLB surfactant to improve overall emulsion stability and texture.[11]

-

Solubilizer in Lipid-Based Formulations: It can act as a co-solvent or solubilizer for lipophilic drugs within SEDDS, microemulsions, and other lipid-based oral dosage forms.[12]

-

Skin Penetration Enhancer: Propylene glycol esters are known to function as skin penetration enhancers.[8][13] They are thought to work by disrupting the highly ordered lipid structure of the stratum corneum, thereby reducing the skin's barrier function and facilitating the transport of APIs into deeper skin layers.[14]

Experimental Methodologies

To ensure the quality and performance of 2-Hydroxypropyl laurate in a formulation, its key properties must be verifiable. The following section outlines a standard protocol for determining the Critical Micelle Concentration, a fundamental parameter for any surfactant.

Protocol: Determination of CMC by Surface Tensiometry

This method is based on the principle that as surfactant concentration increases, surface tension decreases until the CMC is reached, after which the surface becomes saturated with monomers and the surface tension remains relatively constant.[15]

Objective: To determine the concentration at which 2-Hydroxypropyl laurate monomers begin to form micelles in a given solvent system.

Materials & Equipment:

-

High-purity 2-Hydroxypropyl laurate

-

Appropriate solvent (e.g., deionized water, buffer, or co-solvent system)

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Automated Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

Magnetic stirrer and stir bars

Caption: Workflow for CMC Determination via Surface Tensiometry.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Accurately weigh a specific amount of 2-Hydroxypropyl laurate and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration. The concentration should be well above the expected CMC.

-

Preparation of Dilution Series: Perform serial dilutions of the stock solution to create a range of concentrations. It is critical to have several data points both below and above the expected CMC to accurately define the two linear portions of the graph.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's guidelines. This typically involves measuring the surface tension of a high-purity solvent like deionized water.

-

Surface Tension Measurement: Begin by measuring the surface tension of the pure solvent. Proceed to measure each solution in the dilution series, starting from the most dilute and moving to the most concentrated. This minimizes cross-contamination. Ensure temperature is controlled and constant throughout the measurements.

-

Data Plotting: Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

CMC Determination: The resulting graph will typically show a region where surface tension decreases linearly with log C, followed by a sharp inflection point, after which the surface tension remains relatively constant. The point of intersection of the two extrapolated linear portions of the curve corresponds to the CMC.[16]

Trustworthiness through Self-Validation: This protocol is self-validating. A clean, sharp inflection point on the graph is indicative of a pure compound and a reliable measurement. The linearity of the data before and after the inflection point provides confidence in the results. If a broad, indistinct transition is observed, it may suggest the presence of impurities or a wide distribution of molecular species.

Conclusion

2-Hydroxypropyl laurate is a functional excipient with a well-defined physicochemical profile that makes it highly valuable for the formulation of lipid-based and topical drug delivery systems. Its low HLB value, solubility in organic solvents and oils, and surfactant properties enable its use as a W/O emulsifier, stabilizer, and solubilizer. While specific experimental values for properties like the CMC are not widely published and should be determined for the specific grade and solvent system in use, the established principles of surfactant science provide a robust framework for its characterization and application. A thorough understanding of the properties detailed in this guide will empower formulation scientists to leverage 2-Hydroxypropyl laurate to overcome drug delivery challenges and develop stable, effective pharmaceutical products.

References

-

2-hydroxypropyl acrylate | Occupational Safety and Health Administration - OSHA. (2020, December 15). Retrieved from [Link]

-

Propylene Glycol Monolaurate | C15H30O3 | CID 14870 - PubChem. (n.d.). Retrieved from [Link]

-

DEVELOPMENT OF MICROEMULSION-LOADED HYDROGEL FORMULATIONS FOR TOPICAL DELIVERY OF METOPROLOL TARTRATE - Farmacia Journal. (2016). Retrieved from [Link]

-

Determination of the critical micelle concentration of some surfactants in the presence of 2-hydroxy propyl methacrylate | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

-

PROPYLENE GLYCOL ESTERS OF FATTY ACIDS. (1997). Retrieved from [Link]

-

Sucrose Laurate Microemulsions - ResearchGate. (n.d.). Retrieved from [Link]

-

Excipients - Pharmlabs. Retrieved from [Link]

-

Water Effect on Solubilities of Lauric and Palmitic Acids in Ethanol and 2-Propanol Determined by Differential Scanning Calorimetry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

2-Hydroxypropyl Acrylate - OSHA. Retrieved from [Link]

-

Effects of propylene glycol alginate and sucrose esters on the physicochemical properties of modified starch-stabilized beverage emulsions - PubMed. (2014, June 24). Retrieved from [Link]

-

Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - NIH. (n.d.). Retrieved from [Link]

-

Pénétration enhancer effect of sucrose laurate and Transcutol on ibuprofen - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Chemical Properties of Propylene glycol, monolaurate (CAS 142-55-2) - Cheméo. Retrieved from [Link]

-

2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques - PubMed. (2018, October 13). Retrieved from [Link]

-

Penetration enhancers - PubMed. (2004, March 27). Retrieved from [Link]

-

Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. (2014, September 8). Retrieved from [Link]

-

Determination of CMCs - TEGEWA. (2020, March 12). Retrieved from [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (2018, June 25). Retrieved from [Link]

-

DEVELOPMENT AND EVALUATION OF MICROEMULSION-BASED HYDROGEL FORMULATIONS FOR TOPICAL DELIVERY OF PROPRANOLOL HYDROCHLORIDE. (2014, March 21). Retrieved from [Link]

-

Stability of esters at 37 °C in the mixtures of propylene glycol:... - ResearchGate. (n.d.). Retrieved from [Link]

-

2-hydroxypropyl methacrylate - analysis - Analytice. Retrieved from [Link]

-

Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]

-

2-HYDROXYPROPYL ACRYLATE. Retrieved from [Link]

-

Development and Evaluation of Microemulsions for Transdermal Delivery of Insulin - PMC. (n.d.). Retrieved from [Link]

-

Laurocapram | MakingCosmetics. Retrieved from [Link]

-

we add excellence to - Pharma Excipients. (2022). Retrieved from [Link]

-

2-Hydroxypropyl acrylate | C6H10O3 | CID 61249 - PubChem. (n.d.). Retrieved from [Link]

-

Selecting penetration enhancers, for transdermal delivery - Gattefossé. (2023, November 15). Retrieved from [Link]

-

SKC OSHA / NIOSH Sampling Guide for 2-Hydroxypropyl acrylate - SKC Inc. Retrieved from [Link]

-

propylene glycol laurate lauric acid monoester with propane-1,2-diol. Retrieved from [Link]

-

Hydroxypropyl acrylate | C6H12O4 | CID 16213126 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Propylene Glycol Monolaurate | C15H30O3 | CID 14870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 2-hydroxypropyl laurate | 142-55-2 [chemicalbook.com]

- 4. fao.org [fao.org]

- 5. PROPYLENE GLYCOL MONOLAURATE | 27194-74-7 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. researchgate.net [researchgate.net]

- 10. cir-safety.org [cir-safety.org]

- 11. Effects of propylene glycol alginate and sucrose esters on the physicochemical properties of modified starch-stabilized beverage emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 13. Understanding Propylene Glycol Monoesters: Versatile Emulsifiers in Food and Beyond - Oreate AI Blog [oreateai.com]

- 14. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Excipients | Pharmlabs [pharmlabs.unc.edu]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-Hydroxypropyl Laurate

Introduction: The Significance of 2-Hydroxypropyl Laurate

2-Hydroxypropyl laurate, a monoester of propylene glycol and lauric acid, is an amphiphilic molecule of significant interest in the pharmaceutical, cosmetic, and food industries.[1] Its structure, combining a hydrophilic diol head with a lipophilic fatty acid tail, imparts valuable properties as an emulsifier, stabilizer, and skin-conditioning agent.[2] In the realm of drug development, these characteristics are leveraged to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), making it a key excipient in formulation science.[3][4]

The efficacy and safety of 2-hydroxypropyl laurate are intrinsically linked to its purity and the specific isomeric form produced. Propylene glycol offers two hydroxyl groups for esterification—a primary (C1) and a secondary (C2) one. The synthesis pathway critically influences the regioselectivity of the reaction, determining the ratio of 1-hydroxypropyl laurate to 2-hydroxypropyl laurate. This guide provides a comprehensive exploration of the primary chemical and enzymatic pathways for synthesizing 2-hydroxypropyl laurate, offering field-proven insights into process optimization, causality behind experimental choices, and analytical validation.

Part 1: Chemical Synthesis Pathways

Traditional chemical synthesis offers robust, high-throughput methods for ester production. However, these pathways often necessitate harsh reaction conditions and can suffer from a lack of selectivity, leading to a mixture of mono- and di-esters and requiring extensive purification.[5]

Direct Esterification

The most straightforward chemical route is the direct esterification of lauric acid with propylene glycol, typically catalyzed by a strong acid.

Mechanism and Rationale

This reaction follows a classic acid-catalyzed esterification mechanism (Fischer esterification). A proton from the catalyst protonates the carbonyl oxygen of lauric acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a hydroxyl group from propylene glycol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.

The primary challenge in this pathway is controlling selectivity. Propylene glycol has both a primary and a secondary hydroxyl group, and the formation of diesters is a significant competing reaction. High temperatures are required to drive the reaction towards completion by removing the water byproduct, but this can also lead to side reactions and product degradation.

Catalyst Systems

-

Mineral Acids: Sulfuric acid (H₂SO₄) is a conventional and effective catalyst but poses significant challenges, including equipment corrosion, difficult removal from the final product, and environmental concerns related to disposal.

-

Brønsted Acidic Ionic Liquids (BAILs): A greener alternative to mineral acids, BAILs like 1-methylimidazolium hydrogen sulfate ([Hmim]HSO₄) act as effective, non-volatile, and reusable catalysts.[6] They offer high catalytic activity under milder conditions and simplify product separation.[6]

Experimental Protocol: Direct Esterification using an Ionic Liquid Catalyst

-

Reactor Setup: Charge a 500 mL three-necked round-bottom flask, equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus connected to a condenser, with lauric acid and propylene glycol (e.g., 1:6 molar ratio).[6]

-

Catalyst Addition: Add the Brønsted acidic ionic liquid catalyst, [Hnmp]HSO₄, at a loading of 5% (w/w) relative to the lauric acid.[6]

-

Reaction Execution: Heat the mixture to 70-90°C with vigorous stirring.[6][7] The water byproduct will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by periodically taking samples and determining the acid value via titration to calculate the conversion of lauric acid. A conversion of >97% is achievable within 2-4 hours.[6]

-

Work-up: After cooling, the biphasic mixture is easily separated. The upper product phase is decanted, while the lower ionic liquid phase can be recovered, dried under vacuum, and reused.

-

Purification: The crude product is purified by vacuum distillation to separate the monoester from unreacted starting materials and diester byproducts.[5][8]

Transesterification

Transesterification involves reacting an ester of lauric acid (e.g., methyl laurate or vinyl laurate) with propylene glycol. This method can sometimes offer better control and proceed under milder conditions than direct esterification.

Mechanism and Rationale

In this process, the alkoxy group of the starting ester is exchanged with propylene glycol. Using a volatile starting ester like methyl laurate allows the reaction to be driven forward by the continuous removal of the methanol byproduct. Vinyl esters are particularly effective acyl donors because the transesterification is essentially irreversible; the released vinyl alcohol tautomerizes to the highly volatile acetaldehyde, which is easily removed from the reaction medium.[9][10]

Experimental Protocol: Transesterification using Vinyl Laurate

-

Reactor Setup: In a nitrogen-purged, three-necked flask equipped with a reflux condenser and thermometer, dissolve lauric acid (0.4 mole) in freshly distilled vinyl acetate (2.4 moles).[11]

-

Catalyst Addition: Add mercuric acetate (1.6 g) and shake for 30 minutes. Carefully add 100% sulfuric acid (0.15 mL) dropwise as a co-catalyst.[11]

-

Reaction: Heat the solution under reflux for 3 hours.

-

Neutralization: Add sodium acetate trihydrate (0.83 g) to neutralize the acid catalyst.[11]

-

Purification of Vinyl Laurate: Recover excess vinyl acetate by distillation at atmospheric pressure. Complete the distillation at reduced pressure (≤10 mm Hg) to obtain purified vinyl laurate.[11]

-

Transesterification with Propylene Glycol: React the synthesized vinyl laurate with propylene glycol in the presence of a suitable catalyst (e.g., DBU) to yield 2-hydroxypropyl laurate.[10]

Part 2: Enzymatic Synthesis Pathways

Biocatalysis represents a paradigm shift towards "green" and highly selective synthesis. The use of enzymes, particularly lipases, addresses many of the shortcomings of chemical methods, offering mild reaction conditions, exceptional selectivity, and minimal byproduct formation.[12]

Lipase-Catalyzed Synthesis: The Superior Approach

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are remarkably versatile enzymes. While their natural function is to hydrolyze fats, in micro-aqueous or non-aqueous environments, they efficiently catalyze the reverse reaction: esterification.[13][14] Immobilized lipases, such as Candida antarctica Lipase B (commercially available as Novozym 435), are the biocatalysts of choice due to their high activity, stability, and ease of recovery and reuse.[15][16][17]

Mechanism: The Ping-Pong Bi-Bi Kinetic Model

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism involving a covalent acyl-enzyme intermediate.[14][18]

-

Acylation: The serine residue in the lipase's catalytic triad performs a nucleophilic attack on the carbonyl carbon of lauric acid, forming a tetrahedral intermediate. This intermediate collapses, releasing water and forming a stable acyl-enzyme complex.

-

Deacylation: The hydroxyl group of propylene glycol then attacks the acyl-enzyme complex, forming a second tetrahedral intermediate. This collapses to release the 2-hydroxypropyl laurate ester and regenerate the free enzyme.

This mechanism's high regioselectivity often favors esterification at the primary hydroxyl group of propylene glycol, but the specific enzyme and conditions can influence the outcome.

Optimizing the Enzymatic Reaction

The success of enzymatic synthesis hinges on the careful optimization of several interdependent parameters.

| Parameter | Rationale & Typical Range | Key Insights & References |

| Enzyme Source | Different lipases exhibit varying selectivity and activity. Novozym 435 (Candida antarctica Lipase B) is widely cited for its high efficiency and stability in organic media. | Novozym 435 is often the catalyst of choice for esterification reactions due to its robustness.[15][17] |

| Temperature | Affects reaction rate and enzyme stability. Optimal range is typically 40-60°C. Higher temperatures increase reaction rates but risk thermal denaturation of the enzyme. | An optimal temperature of around 50°C often provides a balance between reaction velocity and enzyme longevity.[19] |

| Substrate Molar Ratio | An excess of one substrate (usually the alcohol) can shift the equilibrium towards product formation. Ratios of Propylene Glycol to Lauric Acid from 1:1 to 6:1 are common. | A molar ratio of 1:6 (methyl laurate to glycerol) was found to be optimal for monolaurin synthesis, a related process.[19] |

| Enzyme Loading | Higher enzyme concentration increases the reaction rate but also the cost. Typically 1-10% (w/w) of total substrates. | An optimal enzyme dosage of 6 wt.% was identified for monolaurin production.[19] |

| Solvent System | A non-polar organic solvent (e.g., tert-butanol) is often used to solubilize substrates and minimize water activity, which favors synthesis over hydrolysis. Solvent-free systems are also possible. | A binary solvent system of tert-butanol/isopropanol was shown to be highly effective for continuous flow processes.[19] |

| Water Removal | Water is a byproduct of esterification and can promote the reverse (hydrolytic) reaction. Molecular sieves or vacuum are used to remove water in situ, driving the reaction to completion. | The presence of small amounts of water is necessary to maintain the enzyme's catalytic conformation.[14] |

Experimental Protocol: Novozym 435-Catalyzed Synthesis

-

Substrate Preparation: In a 250 mL screw-capped flask, dissolve lauric acid (e.g., 0.1 mol) and propylene glycol (e.g., 0.3 mol) in 100 mL of tert-butanol.

-

Water Removal Agent: Add 10 g of activated 3Å molecular sieves to the flask to sequester the water produced during the reaction.

-

Enzyme Addition: Add Novozym 435 (e.g., 5% w/w of total substrates).

-

Reaction Incubation: Seal the flask and place it in an orbital shaking incubator set to 50°C and 200 rpm.

-

Monitoring: Monitor the reaction by withdrawing aliquots at time intervals (e.g., 2, 4, 8, 12, 24 hours). Analyze the samples via HPLC or GC to determine the conversion rate and product concentration.

-

Enzyme Recovery: Upon reaction completion, recover the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse in subsequent batches.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can then be subjected to further purification.

Part 3: Purification and Analytical Characterization

Regardless of the synthesis pathway, rigorous purification and characterization are essential to ensure the final product meets the high standards required for pharmaceutical and cosmetic applications.

Purification Methodologies

-

Vacuum Distillation: This is the most common method for purifying propylene glycol esters on an industrial scale.[5] By operating at reduced pressure, the boiling point of the monoester is lowered, allowing for its separation from less volatile diesters and non-volatile catalysts without thermal degradation.[8]

-

Solvent Extraction: Used to remove water-soluble impurities (e.g., residual propylene glycol, glycerol in transesterification) or to separate the product from a non-polar reaction medium.[20][21]

-

Chromatography: For laboratory-scale and high-purity applications, silica gel column chromatography is effective for separating monoesters, diesters, and unreacted fatty acids based on their polarity.

Analytical Characterization

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the formation of the ester bond (C=O stretch around 1740 cm⁻¹) and the presence of the hydroxyl group (O-H stretch around 3400 cm⁻¹).[10][22][23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation, confirming the connectivity of the atoms and distinguishing between the 1- and 2-isomers.[10][22]

-

Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the identity of 2-hydroxypropyl laurate.

Part 4: Comparative Analysis and Future Perspectives

The choice between chemical and enzymatic synthesis pathways depends on the desired scale, purity requirements, cost considerations, and environmental impact.

Comparative Overview

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Selectivity | Low (produces mixtures of mono-/di-esters) | High (regio- and chemo-selective) |

| Reaction Conditions | Harsh (high temp., strong acids/bases) | Mild (low temp., neutral pH) |

| Byproducts | Significant side reactions and waste | Minimal byproducts |

| Catalyst | Corrosive, difficult to remove, single-use | Reusable, easily separated, biodegradable |

| Environmental Impact | High energy consumption, hazardous waste | "Green," lower energy, minimal waste |

| Process Complexity | Requires extensive purification | Simplified downstream processing |

| Cost | Lower catalyst cost, higher energy/purification cost | Higher initial catalyst cost, lower operational cost |

Challenges and Future Directions

While enzymatic synthesis is superior in many aspects, its industrial-scale adoption faces challenges, primarily related to the cost and operational stability of the biocatalyst.[24][25][26][27]

Future research is focused on:

-

Enzyme Engineering: Improving the thermal stability, solvent tolerance, and catalytic efficiency of lipases through protein engineering.

-

Process Intensification: Developing continuous flow reactor systems, which can improve efficiency, reduce reactor volume, and simplify automation and scale-up.[19]

-

Novel Reaction Media: Exploring greener and more effective solvents, such as deep eutectic solvents (DES), to enhance substrate solubility and enzyme performance.

-

Economic Viability: Reducing the cost of immobilized enzymes and improving their reusability over many cycles are critical for making biocatalysis cost-competitive with traditional chemical processes at an industrial scale.[24][26]

By continuing to innovate in these areas, the scientific community can further unlock the potential of enzymatic synthesis to produce high-purity 2-hydroxypropyl laurate and other valuable esters in a sustainable and economically viable manner.

References

-

Zhang, W., et al. (2014). Synthesis of methyl laurate catalyzed by bronsted acid ionic liquids. Journal of Chemical and Pharmaceutical Research, 6(3), 435-440. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2015). Fungal Lipases: Versatile Tools for White Biotechnology. ResearchGate. [Link]

-

Garcia-Urdiales, E., Savile, C. K., & Palomo, J. M. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst? Digital.CSIC. [Link]

-

Liu, C., et al. (2017). Preparation and characterization of cellulose laurate ester by catalyzed transesterification. Carbohydrate Polymers, 167, 219-226. [Link]

-

Ottinger, E. A., et al. (2014). Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease. Current Topics in Medicinal Chemistry, 14(3), 330-339. [Link]

-

Li, D., et al. (2019). Highly Selective Synthesis of Monolaurin via Enzymatic Transesterification under Batch and Continuous Flow Conditions. Journal of Agricultural and Food Chemistry, 67(46), 12867-12874. [Link]

-

Meyer, V., et al. (2016). Strategies and Challenges for the Development of Industrial Enzymes Using Fungal Cell Factories. In Grand Challenges in Fungal Biotechnology (pp. 165-184). Springer. [Link]

- Bell, W. R. (1975). Methods for the preparation of propylene glycol fatty acid esters. U.S.

-

Wang, Y., & Zhang, L. (2014). Synthesis and Properties of Lauric Acid-2-hydroxy-3-propane Sulfonic Acid Sodium Salt. Asian Journal of Chemistry, 26(13), 4051-4054. [Link]

-

Sarfraz, M., et al. (2023). Synthesis and Evaluation of Rutin–Hydroxypropyl β-Cyclodextrin Inclusion Complexes Embedded in Xanthan Gum-Based (HPMC-g-AMPS) Hydrogels for Oral Controlled Drug Delivery. Polymers, 15(5), 1113. [Link]

-

Sellers, J. C., & Risen, W. M. (2004). Synthesis and characterization of flavonoid laurate esters by transesterification. Journal of Agricultural and Food Chemistry, 52(1), 161-166. [Link]

-

Soumanou, M. M., & Bornscheuer, U. T. (2003). Advances in lipase-catalyzed esterification reactions. Biotechnology and Applied Biochemistry, 38(Pt 2), 97-111. [Link]

-

Mohanty, S., & Nayak, S. K. (2018). Hydrophobic and Melt Processable Starch‐Laurate Esters: Synthesis, Structure–Property Correlations. Macromolecular Materials and Engineering, 303(12), 1800366. [Link]

-

Shung, K. K., & Jo, W. H. (2000). Kinetics of poly(propylene fumarate) synthesis by step polymerization of diethyl fumarate and propylene glycol using zinc chloride as a catalyst. Macromolecular Rapid Communications, 21(11), 743-747. [Link]

- Thomas, L. M. (1972). Purifying propylene glycol monoesters using vacuum distillation. U.S.

- Novozymes A/S. (2014). Esterification Process. U.S.

-

Patel, R. N. (2011). Challenges in the Development of an Efficient Enzymatic Process in the Pharmaceutical Industry. Current Organic Chemistry, 15(22), 3906-3924. [Link]

-

Jaeger, K. E., & Reetz, M. T. (1998). Lipase-Catalyzed Esterification. In Enzyme Catalysis in Organic Synthesis (pp. 1049-1073). Wiley-VCH. [Link]

-

Swern, D., & Jordan, Jr., E. F. (1950). Vinyl Laurate and Other Vinyl Esters. Organic Syntheses, 30, 106. [Link]

-

Nenaah, G. E. (2016). Propylene Glycol Fatty Acid Esters. In Encyclopedia of Food and Health (pp. 531-536). Academic Press. [Link]

-

Rossi, S., et al. (2013). Eudragit RS 100 microparticles containing 2-hydroxypropyl-β-cyclodextrin and glutathione: Physicochemical characterization, drug release and transport studies. International Journal of Pharmaceutics, 441(1-2), 484-492. [Link]

-

Liu, C., et al. (2017). Preparation and characterization of cellulose laurate ester by catalyzed transesterification. Carbohydrate Polymers, 167, 219-226. [Link]

-

Yin, A. Y., et al. (2009). The synthesis of propylene glycol and ethylene glycol from glycerol using Raney Ni as a versatile catalyst. Green Chemistry, 11(10), 1514-1516. [Link]

-

Knez, Ž., & Habulin, M. (2016). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. Catalysis Letters, 146(7), 1269-1278. [Link]

-

Yusof, N. B. (2019). Synthesis of surface: active maltodextrin laurates by enzymatic transesterification. PhD thesis, University of Reading. [Link]

-

Wang, Y., et al. (2021). Production of Ethylene Glycol from Glycerol Using an In Vitro Enzymatic Cascade. Catalysts, 11(2), 205. [Link]

-

Ren, K., & Lamsal, B. P. (2025). Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents. Food Chemistry: X, 25, 102383. [Link]

-

JECFA. (1997). Propylene Glycol Esters of Fatty Acids. FNP 52 Add 5. [Link]

-

Al-Nemrawi, N. K., & Al-Shdefat, R. I. (2024). Overview of Hydrogels as Transdermal Delivery System for Pharmaceutical and Cosmetic Applications, and Hyaluronic Acid as a Polymer Model in Hydrogel Preparation. Preprints.org. [Link]

-

Pereira, E. B., et al. (2011). Successive cycles of utilization of novozym 435 in three different reaction systems. Brazilian Journal of Chemical Engineering, 28(1), 17-25. [Link]

-

Gunawan, E. R., & Basri, M. (2014). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Comprehensive Reviews in Food Science and Food Safety, 13(6), 1163-1177. [Link]

-

Wang, Y., et al. (2014). Synthesis of propylene carbonate from urea and propylene glycol over zinc oxide: A homogeneous reaction. AIMS Materials Science, 1(2), 105-115. [Link]

-

RadicalZ. (2025). The making of industrial enzymes: challenges and opportunities. [Link]

-

Fantin, G., et al. (2007). Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. Molecules, 12(4), 841-852. [Link]

-